molecular formula C15H11ClF3N3 B2823476 7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 920431-09-0

7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2823476
M. Wt: 325.72
InChI Key: XTOXTEJNKFDMPX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine is a type of fused-ring energetic compound . It’s part of a class of compounds that are being explored for their potential as heat-resistant explosives .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine compounds often involves the reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine compounds is notable for its fused-ring structure and the presence of an “amino–nitro–amino” arrangement .


Chemical Reactions Analysis

Trifluoromethylation is a common reaction in the synthesis of pharmaceuticals, agrochemicals, and materials . It involves the addition of a trifluoromethyl group to carbon-centered radical intermediates .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine compounds are known for their excellent thermal stability . They also have high positive heats of formation .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds structurally related to 7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, has been a subject of research due to their potential biological activities. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides showcases the versatility of these compounds in chemical synthesis, providing a pathway to explore their various applications in medicinal chemistry (Drev et al., 2014). Additionally, the synthesis of acyclo analogs of formycin A from 7-chloro-3-methyl-1H-pyrazolo[4,3-d]pyrimidine highlights the adaptability of pyrazolo[1,5-a]pyrimidine derivatives in nucleoside analog synthesis, which is crucial for developing therapeutic agents (Griengl & Günzl, 1984).

Biological Activities

Pyrazolo[1,5-a]pyrimidine derivatives exhibit a range of biological activities, including antiviral, antimicrobial, and anticancer properties. The synthesis and biological evaluation of 7-(2-Chlorophenylamino)-5-((2-[18F]fluoro-ethyoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile as a PET tumor imaging agent demonstrate the potential of these compounds in diagnostic imaging and tumor detection, contributing to the advancement of cancer research and treatment (Xu et al., 2012). The antiviral and antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds further underscore the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives, offering new avenues for drug development (Ugarkar et al., 1984).

Material Science Applications

In material science, the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have been explored, revealing their potential in developing optoelectronic materials. The study on the solution and solid-state optical properties of trifluoromethylated 5-(alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine systems provides insights into their absorption and emission characteristics, which are essential for the design of materials with specific optical properties (Stefanello et al., 2022).

Future Directions

The research into pyrazolo[1,5-a]pyrimidine and similar compounds is ongoing, with the aim of developing novel energetic materials with improved stability and performance .

properties

IUPAC Name

7-chloro-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3/c1-8-3-5-10(6-4-8)12-13(15(17,18)19)21-22-11(16)7-9(2)20-14(12)22/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOXTEJNKFDMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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